5-Methylthio-1,3,4-thiadiazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of 5-Methylthio-1,3,4-thiadiazole-2-thiol and its derivatives involves various chemical routes, including unexpected intramolecular addition-elimination reactions that lead to the formation of thiadiazol-2(3H)-one derivatives (Tahtaci et al., 2017). These methods offer new and effective pathways for generating a range of thiadiazole derivatives with significant yields.
Molecular Structure Analysis
The molecular structure of 5-Methylthio-1,3,4-thiadiazole-2-thiol and related compounds has been extensively studied using various spectroscopic techniques. Raman, infrared, and NMR spectral analyses provide insights into the vibrational frequencies and chemical shifts associated with the thiadiazole ring and its substituents (Mohamed et al., 2015). These studies confirm the presence of thiol-thione tautomerism and the stability of the thione form in certain conditions.
Chemical Reactions and Properties
5-Methylthio-1,3,4-thiadiazole-2-thiol participates in various chemical reactions, leading to the formation of a wide array of derivatives. These reactions include cyclization, condensation, and substitution reactions, which are essential for synthesizing compounds with potential biological activities and material applications (Dani et al., 2013).
Physical Properties Analysis
The physical properties of 5-Methylthio-1,3,4-thiadiazole-2-thiol derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. X-ray diffraction analysis has revealed detailed information about the crystal structures of these compounds, indicating the influence of intramolecular and intermolecular interactions on their solid-state arrangement (Downie et al., 1972).
Chemical Properties Analysis
The chemical properties of 5-Methylthio-1,3,4-thiadiazole-2-thiol derivatives, including reactivity, stability, and electronic structure, have been characterized through various studies. Density Functional Theory (DFT) calculations provide insights into the electronic transitions and stability of these molecules, contributing to understanding their reactivity and potential applications in various fields (Chowdhury et al., 2015).
Scientific Research Applications
Solar Cell Application
An organic redox couple based on 5-Methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer was used in dye-sensitized and quantum-dot sensitized solar cells. This compound exhibited non-absorption of visible light and improved redox behavior, enhancing the power conversion efficiency of the solar cells significantly (Rahman et al., 2018).
Corrosion Inhibition
5-Methylthio-1,3,4-thiadiazole-2-thiol derivatives have been studied as corrosion inhibitors for carbon steel in CO2-saturated oilfield produced water. These compounds effectively inhibit corrosion through chemisorption, with different substituent groups influencing their efficiency (Zhang et al., 2020).
Pharmaceutical Intermediate Degradation
This compound has been evaluated in the degradation of pharmaceutical intermediates. UV and UV/H2O2 processes effectively degrade these intermediates, with different kinetics observed for direct photolysis and photo-oxidation (López et al., 2003).
Antiviral Activity Against COVID-19
Derivatives of 5-Methylthio-1,3,4-thiadiazole-2-thiol have been investigated for their potential antiviral activity against COVID-19. These compounds showed promising docking scores against the main coronavirus protease, suggesting their potential as therapeutic agents (Rashdan et al., 2021).
Synthesis Methodology
Studies have explored efficient synthesis methods for derivatives of 5-Methylthio-1,3,4-thiadiazole-2-thiol, such as ultrasound-assisted synthesis, offering insights into alternative methods for producing these compounds more effectively (Erdogan, 2018).
SERS Spectra Analysis
The surface-enhanced Raman scattering (SERS) spectra of 5-Methylthio-1,3,4-thiadiazole-2-thiol have been investigated for trace detection in pharmacological and industrial applications, providing insights into the molecular structures and interactions of this compound (Chowdhury et al., 2015).
Safety and Hazards
5-Methylthio-1,3,4-thiadiazole-2-thiol is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S3/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWGYKRJMYXYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064181 | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6264-40-0 | |
Record name | 5-Methylthio-1,3,4-thiadiazole-2-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6264-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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